Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes functional groups such as acetyl, chloroacetamido, and carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from simpler thiophene derivatives. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of functional groups: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The chloroacetamido group can be added through nucleophilic substitution reactions involving chloroacetyl chloride and an amine.
Esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of new amide or thioether derivatives.
Scientific Research Applications
Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-chloroacetamido)-2-furoate: Another compound with a similar structure but with a furan ring instead of a thiophene ring.
Methyl 5-acetyl-2-(2-bromoacetamido)-4-methylthiophene-3-carboxylate: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
Uniqueness
Methyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the thiophene ring also contributes to its aromaticity and potential interactions with biological targets.
Properties
Molecular Formula |
C11H12ClNO4S |
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Molecular Weight |
289.74 g/mol |
IUPAC Name |
methyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H12ClNO4S/c1-5-8(11(16)17-3)10(13-7(15)4-12)18-9(5)6(2)14/h4H2,1-3H3,(H,13,15) |
InChI Key |
RNDZFNRTFOCING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)C |
Origin of Product |
United States |
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